molecular formula C3H2BrN3 B1141576 2-BroMo-1,3,5-Triazine CAS No. 1225053-73-5

2-BroMo-1,3,5-Triazine

Cat. No. B1141576
M. Wt: 159.97208
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BroMo-1,3,5-Triazine is a chemical compound with the molecular formula C3H2BrN3 and a molecular weight of 159.97 . It is a derivative of 1,3,5-Triazine, also known as s-triazine, which is an organic chemical compound with the formula (HCN)3 .


Synthesis Analysis

The synthesis of 2-BroMo-1,3,5-Triazine involves various methods. One method involves the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines using readily available imidates, guanidines, and amides or aldehydes as the starting materials and cesium carbonate as the base . Another method involves the co-trimerization of benzonitriles with guanidine hydrochloride .


Molecular Structure Analysis

Triazines and tetrazines are building blocks that have provided a new dimension to the design of biologically important organic molecules . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . An efficient copper-catalyzed reaction of 1,1-dibromoalkenes and biguanides provides substituted 2,4-diamino-1,3,5-triazines under mild conditions in good yields .


Physical And Chemical Properties Analysis

2-BroMo-1,3,5-Triazine has a boiling point of 295.8±23.0 °C and a density of 1.875±0.06 g/cm3 . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability .

Safety And Hazards

When handling 2-BroMo-1,3,5-Triazine, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology . An efficient Pd catalyzed cross-coupling method for 5-bromo-1,2,3-triazine is described .

Relevant papers on 2-BroMo-1,3,5-Triazine include "Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines" and "1,3,5-Triazine-based polymer: synthesis, characterization and application for immobilization of silver nanoparticles" .

properties

CAS RN

1225053-73-5

Product Name

2-BroMo-1,3,5-Triazine

Molecular Formula

C3H2BrN3

Molecular Weight

159.97208

synonyms

2-BroMo-1,3,5-Triazine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.